molecular formula C26H44O8Sn B12760483 2-Butenoic acid, 4,4'-((dimethylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)- CAS No. 61599-28-8

2-Butenoic acid, 4,4'-((dimethylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)-

Cat. No.: B12760483
CAS No.: 61599-28-8
M. Wt: 603.3 g/mol
InChI Key: IPYRRRHGNFJBCD-KKUWAICFSA-L
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Description

2-Butenoic acid, 4,4’-((dimethylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)-) is a complex organotin compound It is characterized by the presence of a dimethylstannylene group linked to two 2-butenoic acid moieties, each esterified with diisooctyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butenoic acid, 4,4’-((dimethylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)-) typically involves the reaction of dimethyltin dichloride with 2-butenoic acid derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the stannylene linkage. The esterification with diisooctyl groups is achieved through the reaction of the corresponding alcohols with the carboxylic acid groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and the final esterification reaction. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the desired product’s quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the stannylene center, leading to the formation of oxo-stannylene derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The ester groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oxo-stannylene derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of new ester derivatives with different alkyl or aryl groups.

Scientific Research Applications

2-Butenoic acid, 4,4’-((dimethylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)-) has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions due to its unique stannylene structure.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to enhance material properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its stannylene center. The stannylene group can coordinate with various substrates, facilitating catalytic reactions. In biological systems, the compound may interact with cellular components, leading to its observed biological activities. The exact pathways and molecular targets involved in these interactions are subjects of ongoing research.

Comparison with Similar Compounds

    4-Iodobenzoic acid: Another organotin compound with similar structural features.

    Palladium(II) acetate: A metal-organic compound used in catalysis, similar in its catalytic applications.

    Biogenic volatile organic compounds: Compounds with similar ester functionalities.

Uniqueness: 2-Butenoic acid, 4,4’-((dimethylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)-) is unique due to its specific stannylene linkage and the presence of diisooctyl ester groups, which confer distinct chemical and physical properties

Properties

CAS No.

61599-28-8

Molecular Formula

C26H44O8Sn

Molecular Weight

603.3 g/mol

IUPAC Name

4-O-[dimethyl-[(Z)-4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(6-methylheptyl) (Z)-but-2-enedioate

InChI

InChI=1S/2C12H20O4.2CH3.Sn/c2*1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;;;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1H3;/q;;;;+2/p-2/b2*8-7-;;;

InChI Key

IPYRRRHGNFJBCD-KKUWAICFSA-L

Isomeric SMILES

CC(CCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCC(C)C)(C)C)C

Canonical SMILES

CC(C)CCCCCOC(=O)C=CC(=O)O[Sn](C)(C)OC(=O)C=CC(=O)OCCCCCC(C)C

Origin of Product

United States

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